Nitrogen mustard N-oxide
Overview
Description
Nitrogen mustard N-oxide is a derivative of nitrogen mustard, a class of cytotoxic organic compounds. Nitrogen mustard compounds were initially developed for chemical warfare but later found applications in chemotherapy due to their ability to alkylate DNA. This compound is known for its high reactivity and potential use in various scientific fields.
Preparation Methods
The synthesis of nitrogen mustard N-oxide typically involves the oxidation of nitrogen mustard compounds. One common method is the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method involves the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods provide efficient and high-yield production of this compound.
Chemical Reactions Analysis
Nitrogen mustard N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent nitrogen mustard compound.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nitrogen mustard N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its interactions with DNA and proteins, providing insights into cellular processes and genetic modifications.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals
Mechanism of Action
The mechanism of action of nitrogen mustard N-oxide involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These highly reactive ions then alkylate DNA at various positions, primarily at the N7 position of guanine residues . This alkylation leads to DNA cross-linking, which disrupts DNA replication and transcription, ultimately inducing cell death .
Comparison with Similar Compounds
Nitrogen mustard N-oxide is compared with other nitrogen mustards such as:
Mechlorethamine (HN2): Known for its use in chemotherapy, particularly for treating Hodgkin’s disease.
Cyclophosphamide: A widely used chemotherapeutic agent with a broader spectrum of activity.
Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetics.
This compound is unique due to its N-oxide functional group, which imparts different reactivity and stability compared to its parent compounds .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLXUQUGROGEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCCl)(CCCl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
Record name | Nitrogen mustard N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020976 | |
Record name | Nitrogen mustard N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-85-2 | |
Record name | Mechlorethamine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrogen mustard N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrogen mustard N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MECHLORETHAMINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q86QAR1PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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